molecular formula C9H11F3N2O2 B1483922 1-((tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol CAS No. 2090573-44-5

1-((tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

Cat. No.: B1483922
CAS No.: 2090573-44-5
M. Wt: 236.19 g/mol
InChI Key: DYSLPQJTJPCNCS-UHFFFAOYSA-N
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Description

1-((tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C9H11F3N2O2 and its molecular weight is 236.19 g/mol. The purity is usually 95%.
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Biological Activity

1-((Tetrahydrofuran-2-yl)methyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10F3N3OC_{10}H_{10}F_3N_3O with a molecular weight of 263.21 g/mol. The presence of the trifluoromethyl group and tetrahydrofuran moiety contributes to its unique biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including the compound .

Case Study: Antibacterial Activity

A study published in MDPI demonstrated that aminopyrazole-based compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives showed minimum inhibitory concentration (MIC) values as low as 0.125 mg/mL against Methicillin-sensitive Staphylococcus aureus (MSSA) and 8 mg/mL against E. coli . This suggests that this compound may exhibit similar or enhanced antibacterial properties due to its structural characteristics.

Anticancer Activity

The anticancer potential of pyrazole compounds has been extensively studied, with several derivatives showing promising results.

Case Study: Inhibition of Tubulin Polymerization

Research indicated that certain pyrazole derivatives could inhibit tubulin polymerization, effectively arresting the cell cycle in the G2/M phase. For instance, a related compound demonstrated IC50 values ranging from 0.08 to 12.07 mM against various cancer cell lines . Given the structural similarities, it is plausible that this compound may also possess anticancer properties worth exploring.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is another area of interest.

Case Study: Inhibition of TNF-alpha Release

In vitro studies have shown that certain pyrazole derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha. One study reported a derivative that inhibited LPS-induced TNF-alpha release in human monocytic cell lines with an IC50 value of 0.283 mM . This highlights a possible therapeutic application for this compound in inflammatory diseases.

Summary of Biological Activities

Activity Mechanism/Effect Reference
AntimicrobialEffective against MSSA and E. coli
AnticancerInhibits tubulin polymerization; cell cycle arrest
Anti-inflammatoryInhibits TNF-alpha release

Properties

IUPAC Name

2-(oxolan-2-ylmethyl)-5-(trifluoromethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c10-9(11,12)7-4-8(15)14(13-7)5-6-2-1-3-16-6/h4,6,13H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSLPQJTJPCNCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.